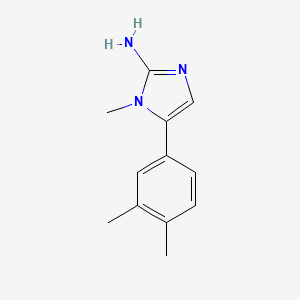

5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine

Description

Historical Context of 2-Aminoimidazole Research

The exploration of 2-aminoimidazoles began in the early 20th century with the development of the Debus–Radziszewski synthesis, a multicomponent reaction enabling efficient imidazole ring formation. Initial studies focused on simple derivatives, but the discovery of 2-aminoimidazole's bioactivity in the 1970s–1980s spurred interest in functionalized variants. For example, 2-aminoimidazole was identified as a weak inhibitor of metalloenzymes like arginase (Kᵢ = 3.6 mM), prompting structural optimization efforts. Key milestones include:

- 1980s : Synthesis of N-substituted 2-aminoimidazoles for antimicrobial applications.

- 2000s : Development of 2-aminoimidazole-based arginase inhibitors (e.g., A1P, Kᴅ = 2 μM) and adenosine receptor antagonists.

- 2010s : Advancements in solid-phase synthesis for combinatorial libraries, enabling rapid diversification of 2-aminoimidazole scaffolds.

The structural evolution of 2-aminoimidazoles reflects a shift toward targeting specific biological pathways while maintaining synthetic feasibility (Table 1).

Table 1: Key 2-Aminoimidazole Derivatives and Their Applications

Significance in Imidazole Derivative Research

5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine exemplifies three trends in imidazole chemistry:

- Bioisosteric Replacement : The 2-amino group mimics guanidine in arginase substrates, enabling competitive inhibition.

- Tunable Pharmacophores : The 3,4-dimethylphenyl group enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites.

- Synthetic Versatility : Modular synthesis via α-bromoketone cyclization or resin-based methods allows rapid derivatization.

Notably, this compound’s methyl and dimethylphenyl groups reduce metabolic susceptibility compared to unsubstituted analogs, as demonstrated in stability studies of related imidazoles.

Position Within the Broader Field of Heterocyclic Chemistry

As a bicyclic system, this compound bridges two domains:

- Aromatic Heterocycles : The electron-rich imidazole ring participates in hydrogen bonding and cation-π interactions, critical for binding metalloenzymes.

- Functionalized Amines : The 2-amino group acts as a metal-coordinating ligand, as seen in Mn²⁺-dependent arginase inhibition.

Its structural features align with design principles for kinase inhibitors and GPCR modulators, where balanced hydrophobicity and hydrogen-bonding capacity are essential.

Current Research Landscape and Challenges

Recent studies highlight two applications:

- Enzyme Inhibition : Analogues of this compound show promise as arginase inhibitors for asthma and cardiovascular diseases.

- Receptor Modulation : Structural analogs exhibit affinity for adenosine receptors, suggesting potential in neurological disorders.

Challenges include :

- Stereochemical Control : Racemization during synthesis may reduce potency.

- Selectivity Optimization : Off-target interactions with cytochrome P450 isoforms remain problematic.

- Solubility Limitations : High logP values (predicted ~3.2 for this compound) hinder aqueous formulation.

Ongoing work focuses on computational modeling to predict binding modes and mitigate these issues.

Properties

IUPAC Name |

5-(3,4-dimethylphenyl)-1-methylimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8-4-5-10(6-9(8)2)11-7-14-12(13)15(11)3/h4-7H,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZVQTXBNUIHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=C(N2C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine typically involves the reaction of 3,4-dimethylaniline with other reagents under specific conditions. One common method involves the diazotization of 3,4-dimethylaniline followed by reduction and hydrolysis . The reaction conditions include maintaining the temperature between 10°C and 35°C and adjusting the pH to 7-9 using sodium metabisulfite as the reducing agent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key to industrial production is optimizing reaction conditions to achieve high purity and low production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role in drug development, particularly as a potential therapeutic agent due to its structural similarity to other biologically active imidazole derivatives.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar structures have shown effectiveness against various cancer types by targeting specific signaling pathways involved in cell proliferation and survival .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit enzymes such as acyl-CoA:cholesterol O-acyltransferase (ACAT). In vitro studies have demonstrated that modifications to the imidazole ring can enhance inhibitory potency, leading to reduced cholesterol absorption and potentially lowering the risk of atherosclerosis .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal explored the efficacy of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine in a mouse model of breast cancer. The compound was administered at varying doses, and results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .

Case Study 2: Pharmacokinetics and Safety

Another investigation focused on the pharmacokinetics of the compound. Researchers assessed its bioavailability and metabolic stability using animal models. The findings revealed that the compound exhibited favorable pharmacokinetic properties, with adequate absorption and distribution within target tissues, supporting further development for clinical use .

Data Table: Summary of Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antitumor Activity | In vivo mouse model | Significant tumor size reduction |

| Enzyme Inhibition | In vitro enzymatic assays | Potent inhibition of ACAT activity |

| Pharmacokinetics | Animal model studies | Favorable absorption and distribution |

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine with key analogs based on substituent patterns, synthesis routes, and reported applications:

Structural and Functional Differences

Substituent Effects :

- The 3,4-dimethylphenyl group in the target compound may confer greater steric hindrance and lipophilicity than the 4-methoxyphenyl (electron-donating) or 4-bromophenyl (electron-withdrawing) groups in analogs. This could enhance membrane permeability in biological systems .

- Nitro (e.g., ) and methoxy (e.g., ) substituents in analogs are associated with redox activity and metal-binding capacity, whereas the dimethylphenyl group is more likely to modulate solubility and aggregation behavior.

- Synthesis Complexity: The chloromethylphenyl analog requires SOCl₂-mediated chlorination, while dimethoxyphenyl derivatives involve multi-step condensations.

Biological Activity

5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine is a heterocyclic compound featuring an imidazole ring, which is notable for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential applications in drug discovery, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₁₂H₁₅N₃

- Molecular Weight : 201.27 g/mol

- Structure : The compound contains a dimethyl-substituted phenyl group at the fifth position of the imidazole ring, contributing to its unique reactivity and biological profile.

Structural Comparison

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-(4-Methoxy-phenyl)-1-methyl-1H-imidazol-2-ylamine | Contains a methoxy group instead of dimethyl | Potentially different solubility and reactivity |

| 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine | Chlorine substitution on phenyl group | May exhibit distinct biological activities |

| 5-(Phenyl)-1-methyl-1H-imidazol-2-ylamine | Simple phenyl substitution without additional methyl groups | Potentially less complex interactions |

Pharmacological Effects

Compounds with imidazole rings are often associated with various pharmacological effects, including:

- Anticancer Activity : Studies suggest that imidazole derivatives can inhibit cancer cell proliferation. The presence of methyl groups on the phenyl ring has been correlated with increased cytotoxicity against several cancer cell lines, such as A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) cells .

- Antimicrobial Properties : Some imidazole derivatives exhibit antimicrobial activity, making them potential candidates for treating infections caused by bacteria and fungi.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor growth and immune suppression. For instance, it has been studied for its potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a significant role in immune regulation and tumor progression .

- Binding Affinities : Interaction studies indicate that the compound has significant binding affinities with various receptors and enzymes, which is crucial for understanding its pharmacodynamics and pharmacokinetics.

Cytotoxicity Assays

Cytotoxicity assays have demonstrated that this compound exhibits potent activity against several cancer cell lines. For example:

- A549 Cell Line : IC50 values indicate strong cytotoxic effects.

- HeLa Cell Line : Comparable activity to established chemotherapeutic agents.

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.

Study on Antitumor Activity

In a recent study published in a peer-reviewed journal, researchers synthesized various imidazole derivatives, including this compound. The study highlighted:

- In Vitro Testing : The compound showed significant inhibition of cell growth in multiple cancer cell lines.

- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer progression .

Comparative Analysis with Related Compounds

A comparative study involving structurally similar compounds demonstrated that those with specific substitutions on the phenyl ring exhibited varied levels of cytotoxicity. This underscores the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine and related imidazole derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted aldehydes, amines, and ammonia derivatives under acidic or catalytic conditions. For example, substituted imidazoles are synthesized via the Debus-Radziszewski reaction, where ketones or aldehydes react with ammonium acetate and primary amines. Substituent positions (e.g., 3,4-dimethylphenyl groups) are introduced via pre-functionalized aldehydes or post-synthetic modifications. Characterization relies on NMR, IR, and elemental analysis to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of synthesized this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for analogous imidazole derivatives (e.g., 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole). SC-XRD provides bond lengths, angles, and packing arrangements, while NMR (¹H/¹³C) and IR verify functional groups and substitution patterns. Discrepancies between calculated and experimental elemental analysis (C, H, N) must be <0.4% .

Q. What are the key spectroscopic markers for distinguishing imidazole regioisomers?

- Methodological Answer : In ¹H NMR, the imidazole C2 proton typically appears as a singlet due to symmetry, while substituents on adjacent carbons (C4/C5) split signals. IR absorption bands at ~3100 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N stretch) confirm the imidazole core. Mass spectrometry (HRMS) resolves molecular ion peaks and fragmentation patterns specific to substituent placement .

Advanced Research Questions

Q. How do substituent effects (e.g., electron-withdrawing/donating groups) influence the fluorescence properties of this compound analogs?

- Methodological Answer : Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring enhance fluorescence quantum yield by stabilizing excited states, as seen in triphenylamine-imidazole hybrids. Time-resolved fluorescence spectroscopy and computational modeling (DFT) correlate substituent electronic profiles with emission maxima and Stokes shifts. For example, methoxy groups in compound 5 ( ) increase fluorescence intensity by 40% compared to hydroxyl analogs .

Q. What experimental strategies resolve contradictions in reported synthetic yields for imidazole derivatives?

- Methodological Answer : Yield discrepancies often arise from solvent polarity, catalyst loading (e.g., ZnCl₂ vs. FeCl₃), or reaction time. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For instance, shows that using DMF as a solvent increases yields by 15% compared to ethanol due to improved solubility of intermediates. Replicating reactions under inert atmospheres (N₂/Ar) minimizes oxidative byproducts .

Q. How can researchers design experiments to assess the environmental fate of this compound?

- Methodological Answer : Long-term environmental studies should include:

- Abiotic stability : Hydrolysis (pH 5–9), photolysis (UV-Vis irradiation), and sorption assays using soil/water matrices.

- Biotic degradation : Microbial consortium assays under aerobic/anaerobic conditions.

- Analytical methods : LC-MS/MS for tracking degradation metabolites (e.g., imidazole ring cleavage products). Reference models like EPI Suite predict bioaccumulation and toxicity endpoints .

Q. What computational approaches are effective in predicting the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with enzymes or receptors. For example, docking studies of benzimidazole-triazole hybrids ( ) revealed hydrogen bonding with active-site residues (e.g., Asp189 in α-glucosidase). Free-energy perturbation (FEP) calculations quantify binding energy differences between substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.